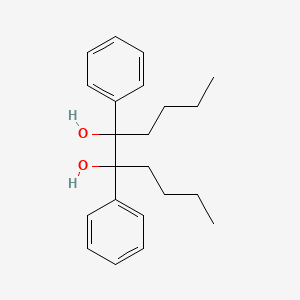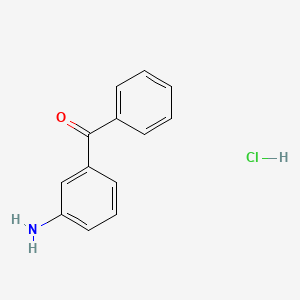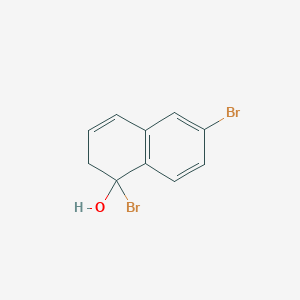![molecular formula C14H9ClF3NO3 B15164168 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride CAS No. 184900-49-0](/img/structure/B15164168.png)
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenoxy group and an acetyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxyphenol with 5-(trifluoromethyl)pyridine-2-ol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Aplicaciones Científicas De Investigación
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable amide, ester, or thioester linkages . This reactivity is exploited in various synthetic applications to modify or create new molecules.
Comparación Con Compuestos Similares
Similar Compounds
Haloxyfop-P-methyl: A similar compound used as a herbicide.
Fluazifop-P-butyl: Another herbicide with a similar structure.
Uniqueness
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride is unique due to its combination of a trifluoromethyl group, a pyridine ring, and an acetyl chloride moiety. This combination imparts unique reactivity and potential for diverse applications in organic synthesis and pharmaceuticals .
Propiedades
Número CAS |
184900-49-0 |
|---|---|
Fórmula molecular |
C14H9ClF3NO3 |
Peso molecular |
331.67 g/mol |
Nombre IUPAC |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]acetyl chloride |
InChI |
InChI=1S/C14H9ClF3NO3/c15-12(20)8-21-10-2-4-11(5-3-10)22-13-6-1-9(7-19-13)14(16,17)18/h1-7H,8H2 |
Clave InChI |
OCVLRUKQIJXAFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)Cl)OC2=NC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

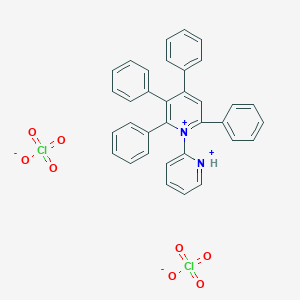
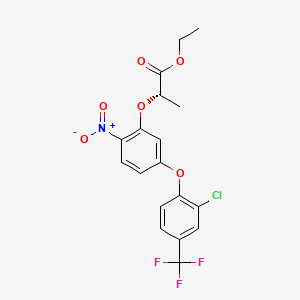
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
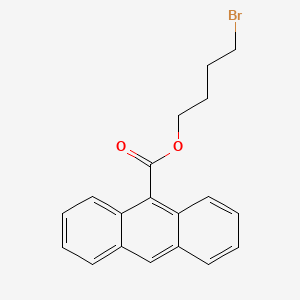

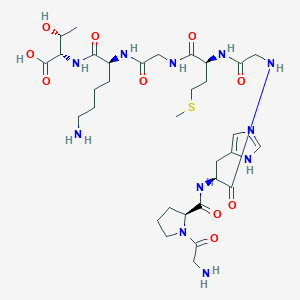
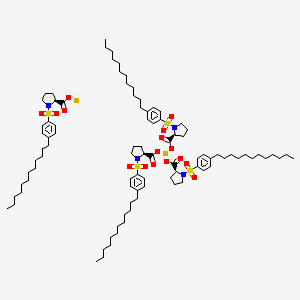
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
